2-Phenylquinolin-7-amine

Übersicht

Beschreibung

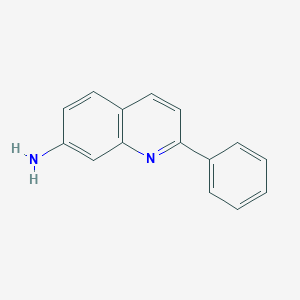

2-Phenylquinolin-7-amine is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core with an amine group at the 7th position and a phenyl group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinolin-7-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . Additionally, green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .

Analyse Chemischer Reaktionen

Alkylation of the 7-Amino Group

The primary amine at position 7 undergoes nucleophilic alkylation with chloroalkylamines:

Yields vary with steric hindrance from the C-2 phenyl group. Bulky substituents reduce competing N-alkylation .

Acylation Reactions

The 7-amino group reacts with acyl chlorides under mild conditions:

| Acylating Agent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Pyridine | CH₂Cl₂ | N-Acetyl-2-phenylquinolin-7-amine | 68% | |

| Benzoyl chloride | Et₃N | THF | N-Benzoyl derivative | 72% |

Acylation preserves the quinoline core’s aromaticity, enabling further functionalization .

Cyclocondensation Reactions

The amino group participates in heterocycle formation:

Cyclocondensation often requires acidic or Lewis acid catalysts (e.g., AlCl₃) to activate intermediates .

Cross-Coupling Reactions

The quinoline core undergoes transition-metal-catalyzed coupling:

The C-2 phenyl group stabilizes the quinoline system during harsh coupling conditions .

Acid-Mediated Rearrangements

Strong acids induce ring transformations:

| Acid | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| HCl (2 M) | RT, 15 min | 4-Aminoquinoline | Cycloaromatization | |

| TFA | RT, 1 h | Quinoid tautomers | Protonation/tautomerization |

Acids with non-nucleophilic conjugate bases (e.g., TFA) minimize side reactions .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that 2-Phenylquinolin-7-amine and its derivatives exhibit significant anticancer properties. For instance, studies indicate that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism involves:

- Oxidative Stress Induction : Compounds like this compound increase reactive oxygen species (ROS) levels, leading to DNA damage and cell death .

- Cell Cycle Arrest : They can cause G2/M phase arrest in cancer cells by downregulating cyclins and cyclin-dependent kinases (CDKs) .

Case Study Example :

A study involving a series of 2-phenylquinolin derivatives showed IC50 values ranging from 0.4 to 1.0 μM against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It demonstrates effectiveness against a range of pathogens, including bacteria and fungi. The mechanism involves:

- Inhibition of Cell Growth : By interfering with metabolic processes in microbial cells.

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 8 µg/mL |

Neuroprotective Effects

Emerging research suggests that derivatives of this compound could serve as neuroprotective agents by inhibiting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. The selective inhibition of nNOS may provide therapeutic benefits in conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 2-Phenylquinolin-7-amine varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Quinoline: A parent compound with a simpler structure.

2-Phenylquinoline: Lacks the amine group at the 7th position.

7-Aminoquinoline: Lacks the phenyl group at the 2nd position.

Uniqueness: 2-Phenylquinolin-7-amine is unique due to the presence of both the phenyl group at the 2nd position and the amine group at the 7th position. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

2-Phenylquinolin-7-amine is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a quinoline core with an amine group at the 7th position and a phenyl group at the 2nd position. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry and cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

- Molecular Formula : C15H12N2

- Molecular Weight : 220.27 g/mol

- CAS Number : 408508-52-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it has been investigated as an inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. The compound's binding affinity and selectivity for nNOS over other isoforms, such as endothelial nitric oxide synthase (eNOS), have been highlighted in various studies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including glioblastoma and renal cell carcinoma. The compound's cytotoxic effects are enhanced when combined with other chemotherapeutic agents .

Enzyme Inhibition

A study focused on the synthesis of new nNOS inhibitors based on the structure of this compound revealed that certain derivatives displayed up to 900-fold selectivity for human nNOS over human eNOS. This selectivity is crucial for developing targeted therapies for neurodegenerative diseases without affecting other physiological processes .

Study 1: Inhibition of nNOS

In a study examining the structure-activity relationship (SAR) of 7-phenyl-2-aminoquinolines, several compounds were synthesized and tested for their inhibitory effects on nNOS. Compounds with specific substitutions showed promising results, indicating that modifications to the core structure can enhance potency and selectivity against nNOS .

Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxicity of this compound against glioblastoma cell lines expressing varying levels of epidermal growth factor receptor (EGFR). The results demonstrated that the compound effectively reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in glioblastoma treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| 4-Aminoquinoline | Amino group at the 4-position | Known for antimalarial properties |

| 2-Hydroxyquinoline | Hydroxyl group at the 2-position | Exhibits antioxidant activity |

| 6-Methylquinoline | Methyl substitution at the 6-position | Potential use in treating bacterial infections |

| 8-Aminoquinoline | Amino group at the 8-position | Used as an antimalarial agent |

The comparative analysis illustrates that while these compounds share a common quinoline framework, each exhibits unique biological activities influenced by their structural variations.

Eigenschaften

IUPAC Name |

2-phenylquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZZUSLHDNUPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)N)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743322 | |

| Record name | 2-Phenylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408508-52-1 | |

| Record name | 2-Phenylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.